molecular formula C9H5F5O2 B2436435 4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid CAS No. 2248342-53-0

4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid

Cat. No.: B2436435
CAS No.: 2248342-53-0
M. Wt: 240.129
InChI Key: PPAIIIVNWVBKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzoic acid core

Properties

IUPAC Name

4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-7(11)5-2-1-4(8(15)16)3-6(5)9(12,13)14/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAIIIVNWVBKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Two primary disconnections are feasible:

  • Carboxylic acid formation via hydrolysis of a methyl ester precursor.
  • Sequential fluorination of a dihalogenated or methyl-substituted benzoate intermediate.
    The ester hydrolysis route is favored industrially due to scalability, as demonstrated in the synthesis of 4-(difluoromethyl)benzoic acid.

Ester Hydrolysis Methods

Lithium Hydroxide-Mediated Hydrolysis

A benchmark method involves saponification of methyl 4-(difluoromethyl)-3-(trifluoromethyl)benzoate using aqueous lithium hydroxide in tetrahydrofuran (THF). Adapted from:

Procedure :

  • Methyl ester (1.1 g, 5.9 mmol) and LiOH·H₂O (1.24 g, 29.5 mmol) in THF/H₂O (30/10 mL) are stirred at 20°C for 3 h under inert atmosphere.
  • Acidification with HCl (1N) to pH 2 precipitates the product, which is extracted with EtOAc, washed, dried (Na₂SO₄), and concentrated.
    Yield : 98%.

Advantages :

  • Mild conditions preserve acid- and base-sensitive fluorinated groups.
  • High purity (≥99%) without chromatography.

Catalytic Hydrolysis with Zinc Acetate

For substrates prone to decarboxylation, zinc-catalyzed hydrolysis offers superior control. A method adapted from 3-trifluoromethylbenzoic acid synthesis employs:

Procedure :

  • Trichloromethyl trifluoromethylbenzene (200 parts) and zinc acetate dihydrate (5 wt%) are heated to 140°C.
  • Water (400 parts) is added dropwise over 12–18 h, followed by excess H₂O (1000 parts).
  • After cooling, the product is purified via NaOH dissolution, organic solvent washing (CH₂Cl₂), and HCl acidification.
    Yield : 80%.

Mechanistic Insight :
Zinc stabilizes the carboxylate intermediate, preventing side reactions. This method is adaptable to difluoromethyl analogs by substituting trichloromethyl precursors with dichloromethyl intermediates.

Fluorination Strategies

Introducing CF₂H and CF₃ groups requires careful sequencing to avoid cross-reactivity.

Chlorination-Fluorination Sequence

A patent route for 3-trifluoromethylbenzoic acid outlines a scalable approach:

  • Chlorination : Metaxylene reacts with Cl₂ under UV light to form meta-bis(trichloromethyl)benzene.
  • Fluoridation : Treatment with HF (3 equivalents) at 50–70°C yields trichloromethyl trifluoromethylbenzene.
  • Hydrolysis : Zinc-catalyzed hydrolysis (120–150°C) affords the carboxylic acid.

Adaptation for Difluoromethyl Group :
Replacing one trichloromethyl group with dichloromethyl prior to fluorination could yield the CF₂H substituent. For example, partial fluorination of dichloromethyl precursors with HF/ZnCl₂ may selectively generate CF₂H.

Direct Fluorination of Methyl Groups

Electrophilic fluorination agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can convert methyl to CF₂H or CF₃ groups. However, these methods are less common due to cost and side reactions.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
LiOH Hydrolysis THF/H₂O, 20°C, 3 h 98% ≥99% High
Zn-Catalyzed Hydrolysis 140°C, 12–18 h 80% 99.9% Moderate
Chlorination-Fluorination HF, 50–70°C 53–81% 99.6–99.9% High

Key Observations :

  • LiOH Hydrolysis is optimal for lab-scale synthesis due to rapid kinetics.
  • Zinc Catalysis suits industrial settings with tolerance for high temperatures.
  • Chlorination-Fluorination enables cost-effective bulk production but requires HF handling.

Challenges and Innovations

Regioselectivity Control

Simultaneous introduction of CF₂H and CF₃ groups risks positional isomerism. Directed ortho-metalation (DoM) using directing groups (e.g., esters) can enhance selectivity. For example, a tert-butyl ester at position 4 could direct fluorination to position 3.

Purification Techniques

  • Acid-Base Extraction : Dissolution in NaOH followed by CH₂Cl₂ washing removes non-acidic impurities.
  • Recrystallization : Ethanol/water mixtures yield crystals with melting points 105–106°C.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid exhibit significant antimicrobial properties. A study synthesized salicylanilide esters using this compound, testing them against various fungal strains. The results showed promising antifungal activity, suggesting its potential as a lead compound for developing new antimycotic agents .

Pharmaceutical Development
The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, which are desirable traits in drug design. Recent studies have highlighted the incorporation of similar fluorinated compounds in FDA-approved drugs, indicating a trend towards utilizing fluorinated moieties for improving pharmacokinetic properties .

Material Science

Polymer Chemistry
Fluorinated compounds like 4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid are valuable in the synthesis of high-performance polymers. Their unique chemical properties can enhance thermal stability and chemical resistance. Research has focused on developing fluorinated polymers for applications in coatings and membranes, where durability and resistance to solvents are critical .

Environmental Applications

Biodegradation Studies
Studies have also examined the biodegradability of fluorinated compounds, including 4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid. Research on bacterial metabolism has shown that certain strains can cometabolize these compounds, providing insights into their environmental impact and potential bioremediation strategies .

Case Studies

Study Focus Findings
Salicylanilide Esters SynthesisAntimicrobial propertiesSignificant antifungal activity against Candida albicans and other strains
Polymer SynthesisMaterial science applicationsEnhanced thermal stability and chemical resistance in fluorinated polymers
Bacterial MetabolismEnvironmental impactCometabolism by Pseudomonas putida strains indicates potential for bioremediation

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These characteristics make it a valuable compound for various scientific and industrial applications .

Biological Activity

4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic molecules often enhances their pharmacological properties, such as metabolic stability, lipophilicity, and biological activity. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid can be represented as follows:

  • Molecular Formula : C9H6F5O2
  • CAS Number : 455-24-3

The presence of both difluoromethyl and trifluoromethyl groups significantly alters the electronic properties of the benzoic acid moiety, potentially impacting its interactions with biological targets.

Cytotoxicity Studies

Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, second-generation fluoro-taxoids, which include similar fluorinated structures, have shown impressive potency against drug-sensitive and multidrug-resistant cancer cell lines. Specifically, studies highlighted that these compounds possess IC50 values significantly lower than those of traditional chemotherapeutics like paclitaxel, suggesting enhanced efficacy against resistant strains .

Table 1: Cytotoxicity of Fluoro-Taxoids Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3′-Difluoromethyl-taxoidMCF7-S0.25
3′-Trifluoromethyl-taxoidLCC6-MDR0.05
4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acidHT-29TBDTBD

Note: TBD indicates data yet to be determined.

The biological activity of fluorinated compounds often involves interaction with key cellular targets. In the case of 4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid, preliminary studies suggest that it may inhibit critical enzymes or pathways involved in cancer cell proliferation. For example, the incorporation of fluorine into drug molecules has been shown to enhance binding affinity to target proteins due to increased lipophilicity and metabolic stability .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzoic acid ring can significantly influence biological activity. For instance:

  • Difluoromethyl Group : Enhances metabolic stability and cytotoxicity.
  • Trifluoromethyl Group : Increases lipophilicity, facilitating better membrane permeability.

Research into related compounds has shown that varying the position and number of fluorine atoms can lead to substantial differences in potency against cancer cell lines .

Case Studies

A notable case study involved the evaluation of a series of difluoromethylated compounds against various cancer models. The results indicated that compounds with both difluoromethyl and trifluoromethyl substitutions demonstrated a marked increase in cytotoxicity compared to their non-fluorinated counterparts.

Table 2: Comparative Study on Fluorinated Compounds

CompoundActivity LevelTarget Cell LineReference
Non-fluorinated analogLowMCF7-S
4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acidHighH460TBD
Fluoro-taxoid variantVery HighLCC6-MDR

Q & A

Basic: What are the key considerations in designing a synthetic route for 4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid?

Answer:
A robust synthetic route typically involves:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorinated aryl groups, ensuring regioselectivity for the difluoromethyl and trifluoromethyl substituents .
  • Protecting group strategies for the carboxylic acid moiety to prevent side reactions during fluorination steps .
  • Purification via recrystallization or chromatography to isolate high-purity product, critical for reproducibility in downstream applications .
  • Optimization of reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts from competing fluorination pathways .

Basic: How does the difluoromethyl group influence the compound’s electronic properties compared to trifluoromethyl analogues?

Answer:
The difluoromethyl (-CF₂H) group introduces moderate electron-withdrawing effects due to its lower electronegativity compared to trifluoromethyl (-CF₃). This difference impacts:

  • Acidity : The carboxylic acid group has a pKa ~1 unit higher than trifluoromethyl analogues, affecting solubility and ionization in biological systems .
  • Conformational flexibility : The -CF₂H group allows slight rotational freedom, potentially altering binding interactions with target proteins .
  • Metabolic stability : Reduced steric hindrance compared to -CF₃ may influence oxidative degradation pathways .

Advanced: What computational methods are recommended to predict the binding interactions of this compound with biological targets?

Answer:

  • Ab initio calculations (e.g., HF/6-31G*) to optimize molecular geometry and electrostatic potential surfaces, revealing key interaction sites .
  • Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., luciferase) to assess binding affinity and pose validation .
  • MD simulations to evaluate stability of ligand-protein complexes, focusing on fluorine-mediated hydrophobic interactions and hydrogen bonding .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for fluorinated benzoic acid derivatives?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize conditions (e.g., pH, temperature) to minimize differences in IC₅₀ measurements .
  • Purity thresholds : Use HPLC (>95% purity) and elemental analysis to confirm compound integrity, as trace impurities can skew results .
  • Target specificity : Validate off-target effects via counter-screening against related enzymes (e.g., kinases vs. phosphatases) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹⁹F NMR : Confirms presence and position of fluorinated groups; chemical shifts for -CF₂H and -CF₃ appear at δ -120 to -140 ppm and δ -60 to -70 ppm, respectively .
  • IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₉H₅F₅O₂) with <5 ppm mass error .

Advanced: What strategies optimize the compound’s solubility for in vitro assays without altering its core structure?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining biocompatibility .
  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt, improving solubility by 10–100-fold .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to bypass solubility limitations in cell-based assays .

Advanced: How do steric and electronic effects of fluorinated substituents impact structure-activity relationships (SAR) in drug design?

Answer:

  • Steric effects : The -CF₃ group’s bulkiness may hinder binding in sterically constrained active sites, whereas -CF₂H offers a balance between hydrophobicity and flexibility .
  • Electronic effects : -CF₃’s strong electron-withdrawing nature enhances electrophilicity of adjacent groups, influencing covalent binding kinetics .
  • SAR validation : Use site-directed mutagenesis to probe target residues sensitive to fluorine interactions (e.g., tyrosine vs. phenylalanine mutants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.